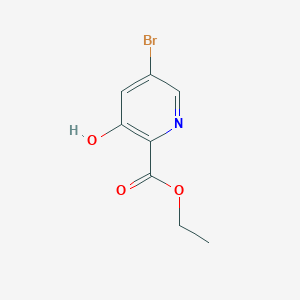

Ethyl 5-bromo-3-hydroxypicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

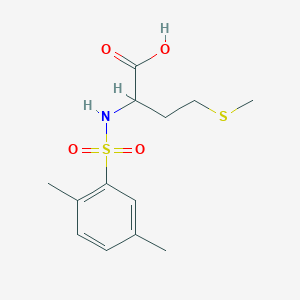

Ethyl 5-bromo-3-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of this compound involves a reaction with thionyl chloride at 80°C for 24 hours . The mixture is cooled with ice during the process .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11) .Scientific Research Applications

Synthesis and Pharmacological Studies

Ethyl 5-bromo-3-hydroxypicolinate is utilized in the synthesis of various pharmacologically active compounds. For instance, its derivatives are involved in creating benzo[b]thiophen derivatives with potential pharmacological applications. These derivatives are synthesized through bromination and subsequent reactions with different compounds, demonstrating the versatility of this compound in medicinal chemistry (Chapman et al., 1971).

Role in Organic Synthesis

In organic synthesis, this compound is a key intermediate for various chemical reactions. For example, it is used in the synthesis of trifluoromethylthiazoles, which are subsequently applied to azo dye synthesis. This highlights its role in the development of compounds with industrial and commercial relevance (Tanaka et al., 1991).

Antioxidant Properties

Some studies have focused on the antioxidant properties of derivatives of this compound. Nitrogen-containing bromophenols, which can be derived from similar compounds, have shown potent scavenging activity against radicals, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Application in Drug Synthesis

This compound plays a crucial role in the synthesis of drugs like avibactam, a β-lactamase inhibitor. The synthesis involves a lipase-catalyzed resolution and other steps, demonstrating the compound's significance in the development of clinically relevant drugs (Wang et al., 2017; Wang et al., 2018).

Safety and Hazards

Future Directions

While specific future directions for Ethyl 5-bromo-3-hydroxypicolinate are not mentioned in the available resources, it’s worth noting that organoboranes and similar compounds are valuable building blocks in organic synthesis . This suggests potential future applications in the synthesis of new chemical compounds.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Ethyl 5-bromo-3-hydroxypicolinate may also interact with various biological targets.

Mode of Action

It is known that similar compounds can bind to their targets and induce changes in cellular processes

Properties

IUPAC Name |

ethyl 5-bromo-3-hydroxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-6(11)3-5(9)4-10-7/h3-4,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUPMMSERLIHCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2374703.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2374706.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2374721.png)

![tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2374722.png)